molecular formula C13H14N2O3S B3322228 Isobutylamido thiazolyl resorcinol CAS No. 1428450-95-6

Isobutylamido thiazolyl resorcinol

Cat. No. B3322228
CAS RN: 1428450-95-6
M. Wt: 278.33 g/mol
InChI Key: WIDNAJNXDPHROL-UHFFFAOYSA-N
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Description

Isobutylamido thiazolyl resorcinol, also known as Thiamidol, belongs to resorcinol derivatives . It is a potent tyrosinase inhibitor and can effectively inhibit the generation of tyrosinase, directly inhibiting melanin from the root .


Synthesis Analysis

The synthesis of Isobutylamido thiazolyl resorcinol involves three steps of reaction . The first step involves the reaction of resorcinol with bromoacetic acid under the action of a catalyst to generate an intermediate. The second step involves the reaction of thiourea with isobutyryl chloride to generate another intermediate. The final step involves the reaction of the two intermediates under the action of alkali to generate Isobutylamido thiazolyl resorcinol .


Molecular Structure Analysis

The molecular formula of Isobutylamido thiazolyl resorcinol is C13H14N2O3S . Its exact mass is 278.07 and its molecular weight is 278.330 . Both the resorcinyl moiety and the thiazole ring must be intact to allow efficient inhibition of human tyrosinase .


Chemical Reactions Analysis

Isobutylamido thiazolyl resorcinol is a potent inhibitor of human tyrosinase, an enzyme that catalyzes the hydroxylation of monophenols to o-diphenols, and the oxidation of o-diphenols to o-quinones . The substituents at the thiazole 2-amino group confer additional inhibitory activity, depending on their size and polarity .


Physical And Chemical Properties Analysis

Isobutylamido thiazolyl resorcinol has a molecular formula of C13H14N2O3S, an average mass of 278.327 Da, and a monoisotopic mass of 278.072510 Da .

Scientific Research Applications

Inhibition of Human Tyrosinase

This compound is a potent inhibitor of human tyrosinase, the rate-limiting enzyme of melanin production . It has been found to be more effective than other known whitening ingredients such as hydroquinone and its derivative arbutin . This makes it a promising candidate for the treatment of hyperpigmentation disorders .

Treatment of Hyperpigmentation Disorders

In clinical trials, this compound has been shown to visibly reduce the appearance of age spots within 4 weeks . After 12 weeks, some age spots were indistinguishable from the normal adjacent skin . This suggests its potential in reducing hyperpigmentation of human skin .

Antimicrobial Activity

Although not directly mentioned in the search results for this specific compound, similar compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . This suggests a potential application of this compound in antimicrobial treatments.

Anticancer Activity

Similar compounds have also been evaluated for their anticancer activity against estrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests a potential application of this compound in cancer treatments.

Synthesis and Characterization

The compound can be synthesized using the Hantzsch method . The synthesized derivatives can be characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR and GCMS .

Storage and Safety

The compound should be stored sealed in dry conditions at 2-8°C . It has a molecular weight of 278.33 . The safety information includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Mechanism of Action

Isobutylamido thiazolyl resorcinol acts as a strictly competitive inhibitor of the human enzyme tyrosinase . It is proposed that a special type of interaction between the thiazole sulfur and a conserved asparagine residue is partially responsible for the superior inhibitory activity of thiazolyl resorcinols against human tyrosinase .

Safety and Hazards

Isobutylamido thiazolyl resorcinol has been found to be safe and effective for the treatment of hyperpigmentation . In clinical trials, it showed good tolerability with only mild adverse effects reported .

properties

IUPAC Name

N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-7(2)12(18)15-13-14-10(6-19-13)9-4-3-8(16)5-11(9)17/h3-7,16-17H,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDNAJNXDPHROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901020949
Record name Propanamide, N-​[4-​(2,​4-​dihydroxyphenyl)​-​2-​thiazolyl]​-​2-​methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutylamido thiazolyl resorcinol

CAS RN

1428450-95-6
Record name N-[4-(2,4-Dihydroxyphenyl)-2-thiazolyl]-2-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428450-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutylamido thiazolyl resorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428450956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, N-​[4-​(2,​4-​dihydroxyphenyl)​-​2-​thiazolyl]​-​2-​methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.235.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOBUTYLAMIDO THIAZOLYL RESORCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH3UOW0EHH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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